Menaquinone-9-d7

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C56H80O2 |

|---|---|

分子量 |

792.3 g/mol |

IUPAC 名称 |

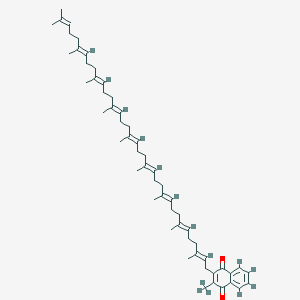

5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C56H80O2/c1-42(2)22-14-23-43(3)24-15-25-44(4)26-16-27-45(5)28-17-29-46(6)30-18-31-47(7)32-19-33-48(8)34-20-35-49(9)36-21-37-50(10)40-41-52-51(11)55(57)53-38-12-13-39-54(53)56(52)58/h12-13,22,24,26,28,30,32,34,36,38-40H,14-21,23,25,27,29,31,33,35,37,41H2,1-11H3/b43-24+,44-26+,45-28+,46-30+,47-32+,48-34+,49-36+,50-40+/i11D3,12D,13D,38D,39D |

InChI 键 |

WCRXHNIUHQUASO-LLYLAFBMSA-N |

手性 SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=O)C(=C(C2=O)C([2H])([2H])[2H])C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)[2H])[2H] |

规范 SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |

产品来源 |

United States |

Foundational & Exploratory

Menaquinone-9-d7: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Menaquinone-9-d7 (MK-9-d7). Given the limited availability of data specific to the deuterated form, this document primarily relies on the well-established data for the non-deuterated Menaquinone-9 (MK-9), with the reasonable scientific assumption that the deuteration at a non-labile position will have a negligible impact on its chemical properties and stability. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and scientific investigation involving this compound.

Core Chemical Properties

This compound is a deuterated analog of Menaquinone-9, a member of the Vitamin K2 family. Vitamin K2 homologues are characterized by a 2-methyl-1,4-naphthoquinone ring and a polyisoprenoid side chain of varying length. In the case of MK-9, this side chain consists of nine isoprenoid units. The "-d7" designation indicates that seven hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Such isotopic labeling is often utilized in metabolic studies, as a tracer, or as an internal standard for quantitative analysis by mass spectrometry.[1]

Quantitative Data Summary

The following table summarizes the key chemical properties of Menaquinone-9. The molecular weight for this compound has been adjusted to account for the seven deuterium atoms.

| Property | Value | Source |

| Molecular Formula | C₅₆H₇₃D₇O₂ | Assumed from MK-9 |

| Molecular Weight | 792.3 g/mol | Calculated from MK-9 |

| CAS Number | 523-39-7 (for MK-9) | [2][3][4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in Chloroform (B151607) (100 mg/ml) | [5] |

| UV Absorption Maxima (λmax) | 249, 270, 315 nm | [6][5] |

| Purity | ≥98% (typical for MK-9) | [4] |

Stability Profile

Menaquinones, including MK-9, are known to be sensitive to certain environmental factors. Understanding the stability of this compound is critical for its proper handling, storage, and application in experimental settings.

Key Stability Considerations:

-

Light Sensitivity: Menaquinones are susceptible to degradation upon exposure to light, particularly UV radiation.[6][5] It is crucial to store this compound in light-protected containers.

-

Alkaline Sensitivity: The stability of menaquinones is compromised in alkaline conditions.[7] Contact with strong bases should be avoided.

-

Thermal Stability: While generally considered thermostable, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

-

Oxidation: As with other quinones, menaquinones can be susceptible to oxidation. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Storage Recommendations:

For optimal stability, this compound should be stored at -20°C in a tightly sealed, light-resistant container, preferably under an inert atmosphere.[5]

Experimental Protocols

The following are detailed methodologies for key experiments related to the analysis of menaquinones, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of menaquinone samples.

Objective: To separate and quantify this compound and potential impurities.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system with a UV or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Reagents:

-

Methanol (B129727) (HPLC grade)

-

Ethanol (B145695) (HPLC grade)

-

Isopropanol (B130326) (HPLC grade)

-

n-Hexane (HPLC grade)

-

Water (HPLC grade)

-

This compound standard of known purity.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., chloroform or a mixture of isopropanol and n-hexane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent used for the standard to achieve a concentration within the calibration range.

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase for menaquinone analysis is a mixture of methanol and ethanol (e.g., 95:5 v/v) or isopropanol and n-hexane (e.g., 2:1 v/v).[4] The exact composition may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 248 nm or 270 nm.[4]

-

Injection Volume: 20 µL.

-

-

Analysis: Inject the prepared standards and sample solutions into the HPLC system.

-

Data Analysis: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Forced Degradation Study for Stability Assessment

This protocol describes a forced degradation study to investigate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways of this compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.[8]

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample solution with 0.1 M hydrochloric acid at 60°C for 24 hours.

-

Alkaline Hydrolysis: Treat the sample solution with 0.1 M sodium hydroxide (B78521) at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours.

-

-

Sample Analysis: Analyze the stressed samples using the developed HPLC method (as described in Protocol 1). Compare the chromatograms of the stressed samples with that of an unstressed control sample.

-

Data Interpretation: Identify any new peaks that appear in the chromatograms of the stressed samples as potential degradation products. The decrease in the peak area of the parent compound indicates the extent of degradation.

Signaling Pathway and Biological Role

Menaquinone-9, and by extension this compound, plays a crucial role as a form of Vitamin K2. The primary biological function of Vitamin K is to act as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][3][9] This enzyme catalyzes the post-translational carboxylation of glutamate (B1630785) residues (Glu) to γ-carboxyglutamate residues (Gla) in a number of proteins, known as Vitamin K-dependent proteins (VKDPs).[3][9] This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions.[3]

The Vitamin K cycle is a critical metabolic pathway that allows for the recycling of Vitamin K, ensuring a continuous supply of the active form for the carboxylation reaction.

Vitamin K Cycle

Caption: The Vitamin K cycle and its role in the γ-carboxylation of proteins.

Experimental Workflow for Stability Testing

Caption: Workflow for conducting forced degradation studies on this compound.

References

- 1. Key Pathways and Regulators of Vitamin K Function and Intermediary Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and mechanism of vitamin-K-dependent γ-glutamyl carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gamma-glutamyl carboxylase - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 6. vitamin K cycle pathwayRat Genome Database [rgd.mcw.edu]

- 7. mdpi.com [mdpi.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure and mechanism of action of the vitamin K-dependent gamma-glutamyl carboxylase: recent advances from mutagenesis studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Menaquinone-9-d7 in Advancing Scientific Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (B191817) (MK-9), a subtype of vitamin K2, is a vital lipophilic vitamin predominantly synthesized by bacteria in the gut and found in certain fermented foods. Its role in various physiological processes, including bone metabolism and cardiovascular health, has garnered significant scientific interest. To elucidate its metabolic fate, pharmacokinetics, and quantification in complex biological matrices, researchers have turned to a powerful tool: Menaquinone-9-d7 (MK-9-d7). This deuterated isotopologue of MK-9 serves two primary purposes in research: as a metabolic tracer to track its conversion to other vitamin K forms and as an internal standard for accurate quantification in mass spectrometry-based assays. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data, and visualizations of relevant signaling pathways.

Core Applications of this compound

The primary applications of this compound in a research setting are:

-

Metabolic Tracer: By introducing a "heavy" version of MK-9 into a biological system, researchers can accurately trace its absorption, distribution, metabolism, and excretion (ADME). A key area of investigation is the conversion of longer-chain menaquinones, like MK-9, into the biologically crucial menaquinone-4 (MK-4).

-

Internal Standard: In quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), MK-9-d7 is used as an internal standard. Since it behaves almost identically to the non-labeled MK-9 during sample preparation and analysis but is distinguishable by its mass, it allows for precise and accurate quantification by correcting for sample loss or matrix effects.

Metabolic Fate of Menaquinone-9: A Tracer Study

A pivotal application of deuterium-labeled MK-9 has been to investigate its role as a precursor to tissue MK-4. Studies in animal models have provided direct evidence for this conversion.

Experimental Protocol: In Vivo Conversion of MK-9 to MK-4 in Mice

This protocol outlines a typical experimental workflow to trace the metabolic fate of dietary this compound.

1. Animal Model and Diet:

-

Species: C57BL/6 mice are commonly used.

-

Acclimation: Animals are acclimated to a standard chow diet.

-

Experimental Diet: Mice are fed a specialized diet containing a known concentration of this compound (e.g., 2.1 mg/kg of diet) for a specified period (e.g., one week) before tissue collection.[1]

2. Tissue Harvesting:

-

At the end of the dietary intervention, mice are euthanized.

-

Target tissues, such as liver and bone (e.g., femurs), are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

3. Vitamin K Extraction from Bone Tissue:

-

Pulverization: The frozen bone is pulverized to a fine powder under cryogenic conditions.

-

Homogenization: The bone powder is homogenized in a suitable buffer (e.g., phosphate-buffered saline).

-

Lipid Extraction: A liquid-liquid extraction is performed using a solvent system such as ethanol (B145695) and hexane (B92381) to isolate the lipophilic vitamin K.[2] The organic layer containing the lipids is collected.

-

Evaporation and Reconstitution: The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS/MS system (e.g., methanol/isopropanol mixture).

4. LC-MS/MS Analysis:

-

Chromatographic Separation: The extracted vitamin K forms are separated using a high-performance liquid chromatography (HPLC) system, typically with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of solvents like methanol, water, and a small amount of a modifier (e.g., formic acid or ammonium (B1175870) formate) is employed.

-

Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of both unlabeled and deuterium-labeled menaquinones. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity. Specific precursor-to-product ion transitions for MK-4, MK-9, and their deuterated counterparts are monitored.

Quantitative Data: Conversion of MK-9 to MK-4 in Mice

The following tables summarize the key quantitative findings from a study investigating the conversion of dietary deuterium-labeled MK-9 to MK-4 in mice.

Table 1: Menaquinone Concentrations in Liver of Mice Fed Different MK-9 Diets

| Sex | Dietary Group (mg MK-9/kg) | Liver MK-4 (pmol/g) | Liver MK-9 (pmol/g) |

| Male | 0.06 | ~10 | ~20 |

| Male | 2.1 | ~25 | ~150 |

| Female | 0.06 | ~15 | ~30 |

| Female | 2.1 | ~40 | ~200 |

Data are approximate values based on graphical representations in the cited literature and are intended for illustrative purposes.[1]

Table 2: Bone MK-4 Concentrations and Contribution from Labeled MK-9 in Mice Fed 2.1 mg/kg Deuterium-Labeled MK-9 Diet

| Sex | Total Bone MK-4 (pmol/g) | Deuterium-Labeled Bone MK-4 (pmol/g) | % of Bone MK-4 Derived from Labeled MK-9 |

| Male | ~35 | 22 ± 9 | 63% |

| Female | ~55 | 37 ± 21 | 67% |

Data presented as mean ± SD where available.[1]

These results unequivocally demonstrate that dietary MK-9 is a significant precursor to MK-4 found in bone tissue.[1]

Logical Workflow for a Metabolic Tracer Study

This compound as an Internal Standard

The use of stable isotope-labeled internal standards is the gold standard in quantitative mass spectrometry. This compound is an ideal internal standard for the quantification of endogenous MK-9.

Experimental Protocol: Quantification of MK-9 using MK-9-d7 as an Internal Standard

1. Sample Preparation:

-

A known amount of this compound solution is spiked into the biological sample (e.g., plasma, tissue homogenate) at the beginning of the extraction process.

2. Extraction:

-

The sample is subjected to an extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte (MK-9) and the internal standard (MK-9-d7).

3. LC-MS/MS Analysis:

-

The extract is analyzed by LC-MS/MS.

-

The instrument is set up to monitor the specific MRM transitions for both MK-9 and MK-9-d7.

4. Quantification:

-

The peak area of the endogenous MK-9 is measured and compared to the peak area of the known amount of MK-9-d7.

-

The ratio of the peak areas is used to calculate the exact concentration of MK-9 in the original sample, correcting for any variability during the analytical process.

Logical Workflow for using this compound as an Internal Standard

Relevant Signaling Pathways

Understanding the biological context of menaquinones is crucial for interpreting research findings. Two key pathways are the Vitamin K cycle, essential for protein carboxylation, and the Pregnane X Receptor (PXR) activation pathway.

The Vitamin K Cycle and Osteocalcin (B1147995) Carboxylation

Vitamin K is a necessary cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on specific proteins.[3] This process is vital for the function of vitamin K-dependent proteins, such as osteocalcin in bone.[3] Carboxylated osteocalcin is able to bind calcium and incorporate it into the bone matrix.

References

- 1. Dietary menaquinone-9 supplementation does not influence bone tissue quality or bone mineral density during skeletal development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A concise review of quantification methods for determination of vitamin K in various biological matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Gold Standard in Quantitative Analysis: A Technical Guide to Menaquinone-9-d7 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the stable isotope-labeled internal standard, Menaquinone-9-d7 (MK-9-d7), in the precise and accurate quantification of Menaquinone-9 (MK-9) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into the core principles of stable isotope dilution analysis, present detailed experimental protocols, and provide a comparative overview of the analytical performance, underscoring the superiority of using a deuterated analog for quantitative mass spectrometry.

The Imperative for an Ideal Internal Standard in Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to several sources of variability that can compromise the accuracy and reproducibility of results. These include inefficiencies in the sample extraction process, fluctuations in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the analyte of interest. An internal standard (IS) is therefore added to every sample, calibrator, and quality control sample at a known concentration to normalize for these variations.

The ideal internal standard should be chemically and physically similar to the analyte, co-eluting during chromatography and exhibiting similar ionization behavior. However, it must be distinguishable by the mass spectrometer. Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard for quantitative LC-MS/MS assays. By replacing seven hydrogen atoms with deuterium, MK-9-d7 has a higher mass than MK-9, allowing for its distinct detection by the mass spectrometer, while its chemical and physical properties remain nearly identical to the unlabeled analyte.

Menaquinone-9 vs. This compound: A Comparative Overview

The use of MK-9-d7 as an internal standard in LC-MS/MS assays for MK-9 offers several key benefits:

-

Enhanced Accuracy and Precision: MK-9-d7 co-elutes with MK-9, experiencing the same extraction losses, ionization suppression or enhancement, and instrument variability. This allows for a highly accurate and precise correction of the analyte signal, leading to more reliable quantitative results.

-

Mitigation of Matrix Effects: Complex biological matrices can significantly impact the ionization of the analyte. As MK-9-d7 is affected by the matrix in the same way as MK-9, its use effectively cancels out these effects.

-

Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.

The following table summarizes the key mass spectrometric parameters for the analysis of Menaquinone-9 and its deuterated internal standard, this compound.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Menaquinone-9 (MK-9) | 785.6 | 187.1 | 45 |

| This compound (MK-9-d7) | 792.6 | 194.1 | 45 |

Experimental Protocol: Quantification of Menaquinone-9 in Human Plasma using LC-MS/MS with this compound Internal Standard

This section provides a detailed, composite experimental protocol for the quantification of MK-9 in human plasma, based on established methodologies for vitamin K analysis.

Materials and Reagents

-

Menaquinone-9 (analytical standard)

-

This compound (internal standard)

-

LC-MS grade methanol (B129727), acetonitrile, isopropanol, and water

-

Hexane

-

Formic acid

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Sample Preparation: Solid Phase Extraction (SPE)

-

Spiking: To 500 µL of human plasma, add a known amount of MK-9-d7 internal standard solution.

-

Protein Precipitation: Add 1 mL of cold methanol to the plasma sample, vortex for 1 minute, and centrifuge to precipitate proteins.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove polar interferences.

-

Elution: Elute the analyte and internal standard with 3 mL of a suitable organic solvent, such as methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 100 µL) of the initial mobile phase.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient Elution: A suitable gradient to separate MK-9 from other matrix components.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MK-9: 785.6 → 187.1

-

MK-9-d7: 792.6 → 194.1

-

Data Analysis

The concentration of MK-9 in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed using known concentrations of MK-9 and a fixed concentration of MK-9-d7.

Method Validation Parameters

A robust LC-MS/MS method for the quantification of MK-9 using MK-9-d7 should be validated according to regulatory guidelines. The following table presents typical validation parameters and their acceptable limits.

| Validation Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; precision and accuracy within ±20% |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Matrix Effect | CV of the response ratio (analyte/IS) should be ≤ 15% |

| Recovery | Consistent and reproducible |

Visualizing the Workflow and Biological Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

An In-depth Technical Guide to the Synthesis and Purification of Menaquinone-9-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of Menaquinone-9-d7 (MK-9-d7), a deuterated analog of Vitamin K2. This document is intended for researchers and professionals in the fields of drug discovery, pharmacology, and medicinal chemistry who require a stable, isotopically labeled internal standard for pharmacokinetic studies or a tool to investigate the metabolic fate and biological activity of long-chain menaquinones.

Introduction to Menaquinone-9

Menaquinone-9 (MK-9), a member of the vitamin K2 family, is a vital lipid-soluble vitamin characterized by a 2-methyl-1,4-naphthoquinone ring and a side chain composed of nine isoprenoid units.[1] Primarily synthesized by bacteria, MK-9 is found in fermented foods and animal products.[2] In biological systems, menaquinones, including MK-9, serve as essential electron carriers in the electron transport chain of many bacteria.[3][4] In humans, long-chain menaquinones are believed to play a role in bone metabolism and cardiovascular health, although their specific signaling pathways are still under investigation. One proposed mechanism involves the activation of the pregnane (B1235032) X receptor (PXR), a nuclear receptor that regulates the expression of genes involved in metabolism and inflammation.[5]

The synthesis of deuterated analogs like MK-9-d7 is crucial for sensitive and accurate quantification in complex biological matrices using mass spectrometry. The deuterium (B1214612) labels provide a distinct mass signature, allowing for clear differentiation from the endogenous, unlabeled compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a convergent approach, involving the preparation of a deuterated naphthoquinone moiety and a non-deuterated isoprenoid side chain, followed by their coupling. A plausible synthetic strategy is outlined below, based on established methods for menaquinone synthesis.

Synthesis of Menadione-d7 (Deuterated Naphthoquinone Moiety)

The key to synthesizing MK-9-d7 is the preparation of a deuterated menadione (B1676200) precursor. This can be accomplished via a hydrogen-deuterium exchange reaction on menadione (2-methyl-1,4-naphthoquinone).

Experimental Protocol: Deuteration of Menadione

-

Reaction Setup: In a sealed reaction vessel suitable for microwave synthesis, combine menadione (1.0 eq), a platinum-on-alumina catalyst, and deuterium oxide (D₂O) as the deuterium source.

-

Reaction Conditions: Irradiate the mixture with microwaves under a pressure of approximately 2 MPa. The reaction temperature and time should be optimized to achieve maximum deuterium incorporation. A typical starting point would be 150-200 °C for several hours.[6]

-

Work-up and Purification: After the reaction, the mixture is cooled, and the organic components are extracted with a suitable solvent like dichloromethane. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude deuterated menadione can be purified by column chromatography on silica (B1680970) gel.

Note: The exact positions and number of deuterium atoms incorporated will depend on the specific reaction conditions and catalyst used. For the synthesis of a d7 analog, optimization of these parameters is critical.

Synthesis of Solanesyl Bromide (Isoprenoid Side Chain)

The nine-isoprenoid unit side chain is prepared from solanesol (B192409), a naturally occurring polyisoprenoid alcohol.

Experimental Protocol: Synthesis of Solanesyl Bromide from Solanesol

-

Reaction Setup: Dissolve solanesol (1.0 eq) in a suitable anhydrous solvent such as hexane (B92381) or diisopropyl ether and cool the solution to -10 °C.

-

Bromination: Add triethylamine (B128534) (a slight excess) followed by the dropwise addition of phosphorus tribromide (PBr₃) while maintaining the temperature at -10 °C.[7]

-

Reaction Monitoring and Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude solanesyl bromide.[8]

-

Purification: The crude product can be purified by precipitation from a solvent like methanol (B129727) at low temperatures.[7]

Coupling of Menadiol-d7 and Solanesyl Bromide via Grignard Reaction

The final step involves the coupling of the deuterated naphthoquinone and the isoprenoid side chain. This is typically achieved through a Grignard reaction.

Experimental Protocol: Synthesis of this compound

-

Preparation of Protected Menadiol-d7: Reduce the synthesized menadione-d7 to menadiol-d7 using a reducing agent like sodium dithionite. The resulting menadiol-d7 is then protected, for example, as a bismethyl ether, to prevent unwanted side reactions.

-

Grignard Reagent Formation: Prepare the Grignard reagent from the protected, brominated menadiol-d7 by reacting it with magnesium turnings in an anhydrous ether solvent like THF.

-

Coupling Reaction: Add solanesyl bromide to the freshly prepared Grignard reagent solution. The reaction is typically stirred at room temperature until completion.

-

Deprotection and Oxidation: The protecting groups are removed, and the resulting hydroquinone (B1673460) is oxidized to the final quinone product, this compound.

Quantitative Data Summary

| Step | Reactants | Product | Yield (%) | Purity (%) | Reference |

| Synthesis of Solanesyl Bromide | Solanesol, PBr₃ | Solanesyl Bromide | ~98 | >95 | [7][8] |

| Synthesis of MK-9 (non-deuterated analog) | Protected Menadiol, Solanesyl Bromide | Menaquinone-9 | ~73 | >98 | [9] |

Note: The yields for the deuterated synthesis may vary and require optimization.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Purification of this compound

The purification of the final product is critical to remove unreacted starting materials, byproducts, and isomers. Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining high-purity this compound.

Experimental Protocol: Preparative HPLC Purification

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of menaquinones. For preparative scale, a column with a larger internal diameter (e.g., 10-50 mm) and appropriate particle size (e.g., 5-10 µm) should be selected.[2]

-

Mobile Phase: A mixture of organic solvents is typically used. A common mobile phase for menaquinone separation is a gradient of methanol and isopropanol.[1] Another option is an isocratic mixture of methanol, ethanol, and isopropanol.[10] The exact composition should be optimized for the best separation of MK-9-d7 from its impurities.

-

Detection: UV detection at a wavelength of approximately 248 nm or 270 nm is suitable for menaquinones.[6]

-

Fraction Collection: Fractions containing the purified MK-9-d7 are collected based on the retention time determined from analytical HPLC runs.

-

Post-Purification: The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product. The purity should be confirmed by analytical HPLC and the identity confirmed by mass spectrometry and NMR.

Purification Workflow Diagram

Caption: Purification workflow for this compound.

Biological Context: Signaling Pathways of Long-Chain Menaquinones

Long-chain menaquinones like MK-9 are integral components of the bacterial electron transport chain, where they function as electron carriers.[3][4] In humans, the biological roles are less defined but are thought to extend beyond the traditional function of vitamin K in blood coagulation.

One area of active research is the interaction of menaquinones with nuclear receptors. Menaquinone-4 (MK-4), a shorter-chain menaquinone, has been shown to be a ligand for the pregnane X receptor (PXR).[11] PXR is a key regulator of xenobiotic and endobiotic metabolism. It is plausible that long-chain menaquinones like MK-9 could also interact with PXR or other nuclear receptors, thereby influencing gene expression related to inflammation, bone metabolism, and cardiovascular health.

Proposed Signaling Pathway Diagram

Caption: Proposed signaling pathway of Menaquinone-9 via PXR.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound, a valuable tool for advanced biomedical research. The outlined protocols, based on established chemical principles, offer a starting point for the laboratory preparation of this important isotopically labeled compound. Further investigation into the specific biological signaling pathways of long-chain menaquinones like MK-9 will undoubtedly be facilitated by the availability of high-purity, deuterated standards.

References

- 1. mdpi.com [mdpi.com]

- 2. lcms.cz [lcms.cz]

- 3. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Physiological Roles of Short-Chain and Long-Chain Menaquinones (Vitamin K2) in Lactococcus cremoris [frontiersin.org]

- 5. Pregnane X Receptor Signaling Pathway and Vitamin K: Molecular Mechanisms and Clinical Relevance in Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tn-sanso.co.jp [tn-sanso.co.jp]

- 7. Menaquinone (Vitamin K2) Biosynthesis: Localization and Characterization of the menA Gene from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Menadione: a platform and a target to valuable compounds synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. New Aspects of Vitamin K Research with Synthetic Ligands: Transcriptional Activity via SXR and Neural Differentiation Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Purity of Menaquinone-9-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (B191817) (MK-9), a member of the vitamin K2 family, plays a crucial role as an electron carrier in the bacterial electron transport chain and is involved in vital metabolic processes. Its deuterated analogue, Menaquinone-9-d7 (MK-9-d7), serves as an indispensable internal standard for mass spectrometry-based quantitative analysis. The accuracy and reliability of such studies are fundamentally dependent on the isotopic purity of the deuterated standard. This technical guide provides a comprehensive overview of the importance of isotopic purity for this compound, methods for its determination, and its role in metabolic pathways.

The Critical Role of Isotopic Purity in Quantitative Analysis

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are the gold standard in quantitative mass spectrometry assays.[1] They are chemically identical to the analyte of interest, but have a different mass due to the incorporation of heavy isotopes. This allows for the precise correction of variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

The accuracy of quantification is directly linked to the isotopic purity of the SIL-IS.[2] High isotopic purity ensures a low contribution from unlabeled or partially labeled species to the analyte signal, which is critical for:

-

Accurate Quantification: The presence of unlabeled analyte (d0) as an impurity in the deuterated standard can lead to an overestimation of the endogenous analyte concentration.[3]

-

Minimizing Background Interference: High isotopic enrichment minimizes the signal overlap between the analyte and the internal standard, leading to improved signal-to-noise ratios and lower limits of quantification.[4]

-

Ensuring Method Robustness and Consistency: Batch-to-batch consistency of the isotopic purity of the internal standard is essential for the long-term reliability and reproducibility of an analytical method.[5]

Quantitative Data on Menaquinone-9 and this compound Purity

The following table summarizes publicly available data on the chemical and isotopic purity of Menaquinone-9 and its deuterated form from various commercial suppliers. It is important to note that for detailed isotopic distribution, the Certificate of Analysis (CoA) for a specific lot should always be consulted.

| Compound | Supplier | Purity Specification | Isotopic Purity |

| Menaquinone-9 | Santa Cruz Biotechnology | ≥98% Chemical Purity[6] | Not Applicable |

| Menaquinone-9 | LKT Laboratories | ≥99% Chemical Purity[7] | Not Applicable |

| Menaquinone-9 | Cayman Chemical | >95% Chemical Purity[8] | Not Applicable |

| This compound | Eurisotop | 95% Chemical Purity | 98% (for D7)[9] |

| Menaquinone-9 (¹³C₆) | Eurisotop | 95% Chemical Purity | 99% (for ¹³C₆)[10] |

| This compound | MedChemExpress | Refer to CoA | Refer to CoA[11] |

Experimental Protocols

Representative Synthesis of Deuterated Menaquinones

General Workflow for Synthesis:

-

Synthesis of a Deuterated Menadione (B1676200) (Vitamin K3) Analogue: This can be achieved through various organic synthesis routes, such as electrophilic aromatic substitution using deuterated reagents or by building the naphthoquinone ring from smaller deuterated precursors.

-

Synthesis of the Nonaprenyl Side Chain: The C45 isoprenoid side chain can be synthesized through sequential additions of isoprene (B109036) units.

-

Coupling Reaction: The deuterated menadione derivative is coupled with the nonaprenyl side chain. This can be achieved through various coupling reactions, such as Grignard reactions or Friedel-Crafts alkylation.

-

Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography and/or high-performance liquid chromatography (HPLC) to achieve the desired chemical purity.

Determination of Isotopic Purity by Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic purity of deuterated compounds.[13][14][15]

Experimental Workflow:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

LC-MS/MS Analysis: The sample is introduced into a liquid chromatography-tandem mass spectrometer.

-

Chromatography: A suitable C18 or other appropriate column is used to separate the analyte from any potential impurities.

-

Mass Spectrometry: The mass spectrometer is operated in full scan mode with high resolution to resolve the isotopic peaks of the deuterated compound and its isotopologues (d0 to d7).

-

-

Data Analysis:

-

The mass spectrum of the this compound peak is extracted.

-

The intensities of the peaks corresponding to the unlabeled (d0), partially deuterated (d1-d6), and fully deuterated (d7) species are measured.

-

The isotopic purity is calculated as the percentage of the d7 peak intensity relative to the sum of the intensities of all isotopic peaks.

-

Determination of Isotopic Purity by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the location and extent of deuteration.[2][11]

Experimental Workflow:

-

Sample Preparation: A concentrated solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6). An internal standard with a known concentration may be added for quantitative analysis.

-

¹H NMR Analysis:

-

A high-resolution ¹H NMR spectrum is acquired.

-

The integrals of the residual proton signals at the deuterated positions are compared to the integrals of proton signals at non-deuterated positions.

-

The percentage of deuteration at each site can be calculated from these integral ratios.

-

-

²H NMR Analysis:

-

A ²H (deuterium) NMR spectrum can be acquired to directly observe the deuterium (B1214612) signals.

-

The presence and relative intensities of signals in the ²H NMR spectrum confirm the positions of deuteration.

-

Signaling Pathways and Logical Relationships

Menaquinone Biosynthesis Pathway

Menaquinones are synthesized in bacteria via a dedicated metabolic pathway. Understanding this pathway is crucial for researchers studying bacterial metabolism and developing novel antimicrobial agents. The following diagram illustrates the key steps in the menaquinone biosynthesis pathway, starting from chorismate.[16][17][18]

Caption: Simplified Menaquinone Biosynthesis Pathway.

Role of Menaquinone-9 in the Bacterial Electron Transport Chain

Menaquinone-9 is a key component of the electron transport chain in many bacteria, where it functions as a lipid-soluble mobile carrier of electrons and protons. It accepts electrons from various dehydrogenases and transfers them to terminal oxidases or reductases. This process is essential for generating a proton motive force, which drives ATP synthesis.[1][4]

Caption: Role of Menaquinone-9 in the Bacterial Electron Transport Chain.

Conclusion

The isotopic purity of this compound is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. For researchers, scientists, and drug development professionals utilizing this essential internal standard, a thorough understanding of its purity, coupled with robust analytical methods for its verification, is paramount. This guide provides a foundational understanding of these aspects and highlights the central role of Menaquinone-9 in bacterial metabolism. Adherence to rigorous quality control of deuterated standards will ultimately lead to more precise and reproducible scientific outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electron_transport_chain [bionity.com]

- 5. Microbial electron transport and energy conservation – the foundation for optimizing bioelectrochemical systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development, Validation, and Two-Year Application of Rapid and Simple LC-MS/MS-Based Method for the Determination of K2MK-7 in Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary menaquinone-9 supplementation does not influence bone tissue quality or bone mineral density during skeletal development in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Synthesis of new vitamin K derivatives with a ketone group at the C-1’ position of the side chain and their conversion to menaquinone-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. almacgroup.com [almacgroup.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. "Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q)." by R. Meganathan and Ohsuk Kwon [huskiecommons.lib.niu.edu]

- 15. researchgate.net [researchgate.net]

- 16. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Vitamin K2 in Electron Transport System: Are Enzymes Involved in Vitamin K2 Biosynthesis Promising Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biologydiscussion.com [biologydiscussion.com]

Representative Certificate of Analysis: Menaquinone-9-d7

An In-depth Technical Guide to a Representative Certificate of Analysis for Menaquinone-9-d7

For researchers, scientists, and drug development professionals, a Certificate of Analysis (CoA) is a critical document that provides a detailed summary of the quality control testing performed on a specific batch of a compound. This guide explains the key components of a representative CoA for this compound, a deuterated form of Vitamin K2. Due to the limited public availability of a specific CoA for this compound, this document synthesizes information from available data on Menaquinone-9 (MK-9), other menaquinones, and deuterated vitamin K analogs to provide a comprehensive example.

Product Name: this compound

CAS Number: [Not Publicly Available] (523-39-7 for non-deuterated)

Chemical Formula: C₅₆H₇₃D₇O₂

Molecular Weight: 792.33 g/mol

Batch Number: MK9D7-2025-001

Date of Analysis: 2025-12-10

Data Presentation

The following tables summarize the quantitative data typically found on a CoA for a deuterated compound like this compound.

Table 1: Physical and Chemical Properties

| Test | Specification | Result |

| Appearance | Yellow to orange solid | Complies |

| Solubility | Soluble in chloroform | Complies |

Table 2: Analytical Data

| Test | Method | Specification | Result |

| Identity | |||

| ¹H NMR Spectroscopy | NMR | Consistent with structure | Complies |

| Mass Spectrometry | ESI-MS | Consistent with structure | Complies |

| Purity | |||

| HPLC Purity | HPLC-UV (248 nm) | ≥ 97.0% | 98.5% |

| Isotopic Purity | |||

| Deuterated Forms | Mass Spectrometry | ≥ 99% (d₁-d₇) | Complies |

Experimental Protocols

Detailed methodologies for the key experiments cited in the CoA are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to separate and quantify this compound from any impurities.

-

Instrumentation: Agilent 1260 Infinity II LC system or equivalent.

-

Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol (B129727) and isopropanol (B130326) (e.g., 50:50 v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

UV Detection: 248 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase to a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight of the compound and to assess its isotopic enrichment.

-

Instrumentation: Agilent 6470 Triple Quadrupole MS or equivalent with an Electrospray Ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Scan Type: Full scan for identity and Selected Ion Monitoring (SIM) for isotopic purity.

-

Gas Temperature: 340 °C.

-

Nebulizer Pressure: 28 psi.

-

Sample Preparation: The sample is diluted in methanol to a concentration of approximately 100 µg/mL and infused into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

¹H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the hydrogen atoms' magnetic environments. The absence of signals at specific deuterated positions confirms the isotopic labeling.

-

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Preparation: The sample is dissolved in the deuterated solvent to an appropriate concentration for NMR analysis.

Mandatory Visualizations

The following diagrams illustrate the analytical workflow and a potential application context for this compound.

Caption: Quality Control Workflow for this compound.

Caption: Use of this compound in a Pharmacokinetic Study.

An In-depth Technical Guide to the Natural Abundance and Analysis of Menaquinone-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of Menaquinone-9 (MK-9), a vital member of the vitamin K2 family. It delves into the quantitative distribution of MK-9 in various food sources, particularly fermented products and animal tissues. Furthermore, this guide addresses the critical aspects of MK-9 analysis, including detailed experimental protocols and a discussion of potential analytical interferences that researchers may encounter. The information is presented to support research, scientific investigation, and drug development endeavors related to this essential nutrient.

Natural Abundance of Menaquinone-9

Menaquinone-9 is primarily of microbial origin, synthesized by specific bacteria. Consequently, it is most abundant in fermented foods and is also found in the tissues of animals that absorb it from their gut microbiota or diet.

Quantitative Data Summary

The following tables summarize the reported concentrations of Menaquinone-9 in various food and biological matrices. These values are compiled from multiple scientific studies and are presented to facilitate comparison.

Table 1: Menaquinone-9 Content in Fermented Foods

| Food Product | Menaquinone-9 (MK-9) Concentration (µ g/100g ) | Notes |

| Cheeses | ||

| Hard Cheeses | 35 - 55 | General range for various hard cheeses.[1] |

| Soft Cheeses | 39.5 (median) | [2] |

| Gouda Cheese | 51.1 (median) | [2] |

| Jarlsberg Cheese | High concentrations reported. | Produced with Propionibacterium which synthesizes MK-9(4H).[3] |

| Emmental Cheese | High concentrations reported. | Produced with Propionibacterium.[3] |

| Other Fermented Products | ||

| Kefir | 5 | [4][5] |

Table 2: Menaquinone-9 Content in Animal Tissues

| Animal Tissue | Menaquinone-9 (MK-9) Concentration | Species | Notes |

| Liver | Present, accumulates in mitochondria[6][7] | Rat | Higher menaquinones (MK-6 to MK-9) are found.[6][7] |

| Liver | Detected[8] | Mouse | Orally supplemented MK-9 accumulates in the liver.[8] |

| Bone | Not detected (only MK-4 found)[8] | Mouse | Dietary MK-9 is a precursor to tissue MK-4.[8] |

Experimental Protocols for Menaquinone-9 Analysis

Accurate quantification of MK-9 requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or mass spectrometry detection is the most common approach. Below is a detailed protocol for the analysis of MK-9 in cheese, a representative food matrix.

Sample Preparation: Extraction and Purification

-

Homogenization : A representative sample of the cheese is finely grated or homogenized.

-

Lipid Extraction : The homogenized sample is subjected to solvent extraction to isolate the lipid-soluble menaquinones. A common method involves a mixture of isopropanol (B130326) and hexane.

-

Saponification (Optional) : For samples with high lipid content, saponification with ethanolic potassium hydroxide (B78521) can be used to hydrolyze triglycerides, followed by extraction of the unsaponifiable matter containing menaquinones.

-

Solid-Phase Extraction (SPE) : The crude lipid extract is purified using SPE. A silica-based cartridge is typically used to separate menaquinones from other lipids and interfering compounds. The sample is loaded onto the conditioned cartridge, washed with a non-polar solvent (e.g., n-hexane) to remove non-polar lipids, and then the menaquinone fraction is eluted with a slightly more polar solvent mixture (e.g., n-hexane with a small percentage of diethyl ether or ethyl acetate).

-

Solvent Evaporation and Reconstitution : The purified eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a suitable solvent (e.g., methanol/ethanol) for HPLC analysis.

Chromatographic Analysis: HPLC-FLD

-

Instrumentation : A standard HPLC system equipped with a fluorescence detector.

-

Column : A C18 reversed-phase column is commonly used for the separation of menaquinones.

-

Mobile Phase : A gradient or isocratic elution with a mixture of methanol, ethanol, or acetonitrile (B52724) and a buffer (e.g., ammonium (B1175870) acetate) is typically employed.

-

Post-Column Reduction : Menaquinones are naturally fluorescent, but their native fluorescence is weak. To enhance sensitivity, a post-column reduction step is often used. This involves passing the column effluent through a reduction column (e.g., packed with zinc particles) to convert the menaquinones to their fluorescent hydroquinone (B1673460) forms.

-

Detection : The fluorescence detector is set to an excitation wavelength of approximately 243 nm and an emission wavelength of around 430 nm.

-

Quantification : Quantification is performed by comparing the peak area of MK-9 in the sample to that of a certified MK-9 standard. The use of an internal standard (e.g., a synthetic menaquinone not present in the sample) is recommended to correct for variations in extraction efficiency and injection volume.

Potential Interferences in Menaquinone-9 Analysis

Accurate determination of MK-9 can be challenging due to the complexity of the sample matrix and the presence of interfering compounds.

-

Other Menaquinones : Different forms of menaquinones (e.g., MK-4, MK-7, MK-8, MK-10) have similar chemical structures and may co-elute or have overlapping spectral properties, potentially interfering with the quantification of MK-9. Chromatographic conditions must be optimized for adequate separation.

-

Phylloquinone (Vitamin K1) : While structurally different in its side chain, phylloquinone is often present in much higher concentrations in the diet and can interfere with the analysis if not properly separated.

-

Lipids and Fat-Soluble Vitamins : The high lipid content in many MK-9-rich foods (e.g., cheese, liver) can cause significant matrix effects in both HPLC and LC-MS analysis. Co-extraction of other fat-soluble vitamins (A, D, E) and their isomers can also lead to interference.

-

Isomers of MK-9 : The isoprenoid side chain of MK-9 can exist in different geometric isomeric forms (cis/trans). The all-trans isomer is the biologically active form. Analytical methods should be capable of separating these isomers if their differential quantification is required.

Visualizing the Analytical Workflow and Potential Interferences

To provide a clearer understanding of the analytical process and the challenges involved, the following diagrams have been generated using the DOT language.

References

- 1. Measurement of K vitamins in animal tissues by high-performance liquid chromatography with fluorimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 7. Menaquinone 7 Stability of Formulations and Its Relationship with Purity Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative measurement of tetrahydromenaquinone-9 in cheese fermented by propionibacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Differences Between Menaquinone-9-d7 and Other Deuterated Vitamin K Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key distinctions between Menaquinone-9-d7 (MK-9-d7) and other deuterated vitamin K analogs, such as Menaquinone-7-d7 (MK-7-d7) and Phylloquinone-d7 (PK-d7). This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of nutrition, pharmacology, and drug development, offering detailed insights into the structural, analytical, and metabolic differences of these essential compounds.

Introduction to Deuterated Vitamin K Analogs

Vitamin K is a family of fat-soluble vitamins crucial for blood coagulation and bone metabolism. The two primary natural forms are phylloquinone (vitamin K1) and menaquinones (vitamin K2). Deuterium-labeled analogs of vitamin K are indispensable tools in biomedical research, primarily utilized as internal standards for quantitative analysis by mass spectrometry and as tracers in metabolic studies to elucidate the absorption, distribution, metabolism, and excretion (ADME) of vitamin K. The incorporation of deuterium (B1214612) atoms (d) results in a stable, heavier isotope of the molecule, allowing it to be distinguished from its endogenous, non-labeled counterpart without altering its fundamental chemical properties.

Menaquinone-9 (MK-9) is a long-chain menaquinone with a side chain composed of nine isoprenoid units. Its deuterated form, this compound, is a valuable tool for specific research applications. This guide will explore the core differences between MK-9-d7 and other commonly used deuterated vitamin K analogs.

Structural and Physicochemical Differences

The primary difference between vitamin K analogs lies in the structure of the side chain attached to the 2-methyl-1,4-naphthoquinone core. This structural variation directly influences their physicochemical properties, such as lipophilicity, which in turn affects their absorption, transport, and tissue distribution.

| Parameter | This compound (MK-9-d7) | Menaquinone-7-d7 (MK-7-d7) | Phylloquinone-d7 (PK-d7) |

| Parent Compound | Menaquinone-9 (MK-9) | Menaquinone-7 (MK-7) | Phylloquinone (Vitamin K1) |

| Side Chain | Nonaprenyl (9 isoprene (B109036) units) | Heptaprenyl (7 isoprene units) | Phytyl (partially saturated) |

| Molecular Formula | C₅₆H₇₃D₇O₂ | C₄₆H₅₇D₇O₂ | C₃₁H₃₉D₇O₂ |

| Molecular Weight | Approx. 792.3 g/mol | Approx. 656.0 g/mol | Approx. 458.7 g/mol |

| Lipophilicity | Highest | High | Moderate |

Table 1: Comparison of Structural and Physicochemical Properties

The longer, unsaturated isoprenoid side chain of MK-9-d7 makes it the most lipophilic among the compared analogs. This increased lipophilicity can lead to differences in its interaction with cell membranes and lipoproteins.

Analytical Distinctions in Mass Spectrometry and Chromatography

In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), the differences in molecular weight and structure between deuterated vitamin K analogs are fundamental for their differentiation and quantification.

| Analytical Parameter | This compound (MK-9-d7) | Menaquinone-7-d7 (MK-7-d7) | Phylloquinone-d7 (PK-d7) |

| Monoisotopic Mass | ~791.6 g/mol | ~655.5 g/mol | ~457.4 g/mol |

| Typical [M+H]⁺ ion | ~792.6 m/z | ~656.5 m/z | ~458.4 m/z |

| Reversed-Phase HPLC Retention Time | Longest | Intermediate | Shorter |

Table 2: Key Analytical Parameters for Deuterated Vitamin K Analogs

The higher molecular weight of MK-9-d7 results in a distinct mass-to-charge ratio (m/z) in mass spectrometry, allowing for its clear separation from other analogs in complex biological matrices. In reversed-phase high-performance liquid chromatography (HPLC), the greater lipophilicity of MK-9-d7 leads to stronger interaction with the stationary phase, resulting in a longer retention time compared to MK-7-d7 and PK-d7 under identical conditions.

Metabolic and Pharmacokinetic Profiles

The structural differences among vitamin K analogs also translate to distinct metabolic fates and pharmacokinetic profiles. While direct comparative pharmacokinetic data for the deuterated forms are limited, inferences can be drawn from studies on their non-deuterated counterparts.

Long-chain menaquinones like MK-9 are known to have a longer half-life in circulation compared to phylloquinone and shorter-chain menaquinones. This is attributed to their transport in different lipoprotein fractions and potentially different rates of tissue uptake and metabolism.

Experimental Protocols

The following are generalized methodologies for the analysis of deuterated vitamin K analogs in biological samples, primarily focusing on LC-MS/MS techniques.

Sample Preparation from Plasma/Serum

-

Internal Standard Spiking: To a 500 µL aliquot of plasma or serum, add a known amount of a different deuterated vitamin K analog as an internal standard (e.g., MK-4-d7 when analyzing MK-9-d7).

-

Protein Precipitation: Add 1 mL of ice-cold ethanol (B145695) or acetonitrile (B52724) to the sample. Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 2 mL of n-hexane and vortex for 2 minutes. Centrifuge at 3,000 x g for 5 minutes to separate the phases.

-

Evaporation: Carefully transfer the upper hexane (B92381) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., methanol/isopropanol mixture) for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Chromatographic Column: A C18 or C30 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with a mixture of methanol, isopropanol, and a small amount of an aqueous solution containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid is common.

-

Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode is generally employed.

-

Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. The specific precursor-to-product ion transitions for each deuterated analog are monitored for quantification.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| This compound | ~792.6 | Specific fragments to be determined empirically |

| Menaquinone-7-d7 | ~656.5 | Specific fragments to be determined empirically |

| Phylloquinone-d7 | ~458.4 | Specific fragments to be determined empirically |

Table 3: Exemplary MRM Transitions for Deuterated Vitamin K Analogs (Note: Optimal transitions should be determined experimentally for each instrument.)

Visualizing Key Pathways and Workflows

The Vitamin K Cycle

The vitamin K cycle is a critical pathway for the activation of vitamin K-dependent proteins. Deuterated vitamin K analogs are used to trace their entry and flux through this cycle.

Caption: The Vitamin K Cycle showing the conversion of vitamin K to its active form.

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for a pharmacokinetic study using a deuterated vitamin K analog like this compound.

Caption: Workflow for a typical pharmacokinetic study using a deuterated tracer.

Conclusion

This compound is a distinct deuterated vitamin K analog characterized by its long isoprenoid side chain, high lipophilicity, and unique analytical properties. These characteristics differentiate it from other deuterated analogs like MK-7-d7 and PK-d7, influencing its behavior in analytical systems and its metabolic fate in vivo. The choice of a specific deuterated analog for research purposes should be guided by the specific scientific question, the analytical capabilities, and the desired pharmacokinetic properties to be investigated. This guide provides a foundational understanding to aid researchers in making informed decisions for their studies involving deuterated vitamin K analogs.

Methodological & Application

Application Note: Quantitative Analysis of Menaquinone-9 in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Menaquinone-9 (MK-9) in human plasma. The method utilizes Menaquinone-9-d7 (MK-9-d7) as a stable isotope-labeled internal standard to ensure high accuracy and precision. A straightforward protein precipitation followed by liquid-liquid extraction sample preparation protocol is employed, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is suitable for clinical research and pharmacokinetic studies involving MK-9.

Introduction

Menaquinone-9 (MK-9), a subtype of vitamin K2, is a vital fat-soluble vitamin primarily synthesized by bacteria.[1] It plays a crucial role in various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[2][3] Accurate quantification of MK-9 in biological matrices is essential for understanding its pharmacokinetics, bioavailability, and clinical significance. LC-MS/MS has emerged as the preferred analytical technique for the determination of vitamin K analogs due to its high sensitivity, selectivity, and specificity.[2][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for variability during sample preparation and analysis, thereby ensuring the reliability of the results.

This application note provides a comprehensive protocol for the extraction and quantification of MK-9 from human plasma using LC-MS/MS with MK-9-d7 as the internal standard.

Experimental

Materials and Reagents

-

Menaquinone-9 (MK-9) reference standard (purity ≥95%)

-

This compound (MK-9-d7) internal standard (purity ≥95%, isotopic purity ≥99%)

-

LC-MS/MS grade methanol (B129727), acetonitrile (B52724), isopropanol, and n-hexane

-

LC-MS/MS grade water

-

Ammonium (B1175870) formate

-

Human plasma (K2EDTA)

Instrumentation

-

Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of MK-9 in methanol.

-

Prepare a 1 mg/mL stock solution of MK-9-d7 in methanol.

-

Store stock solutions at -20°C in amber vials to protect from light.

Working Solutions:

-

Prepare intermediate working solutions of MK-9 and MK-9-d7 by diluting the stock solutions in a 50:50 (v/v) solution of methanol and acetonitrile.

Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the MK-9 working solution to achieve a concentration range of 0.1 to 100 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL) in the same manner as the calibration standards.[5]

Sample Preparation Protocol

-

Thaw plasma samples, calibration standards, and QC samples on ice.

-

To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the MK-9-d7 internal standard working solution (final concentration, e.g., 50 ng/mL).

-

Vortex for 10 seconds.

-

Add 600 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of n-hexane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Transfer the upper organic layer (n-hexane) to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 5 mM ammonium formate).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)[5] |

| Mobile Phase A | 5 mM Ammonium Formate in Water |

| Mobile Phase B | 5 mM Ammonium Formate in Methanol |

| Gradient | 0-1 min: 90% B, 1-8 min: linear gradient to 100% B, 8-10 min: hold at 100% B, 10.1-12 min: return to 90% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions:

The following MRM transitions are proposed based on the known fragmentation patterns of long-chain menaquinones, which typically involve the formation of a protonated molecule [M+H]+ or a sodium adduct [M+Na]+ as the precursor ion and a characteristic fragment ion from the naphthoquinone ring.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Menaquinone-9 | 785.6 | 187.1 | 100 | 40 |

| This compound | 792.6 | 194.1 | 100 | 40 |

Note: The optimal collision energies should be determined empirically on the specific instrument used.

Results and Discussion

Data Presentation

The quantitative data for the calibration standards, quality control samples, and unknown samples should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Calibration Curve Data

| Standard Concentration (ng/mL) | Peak Area (MK-9) | Peak Area (MK-9-d7) | Peak Area Ratio (MK-9/MK-9-d7) |

| 0.1 | |||

| 0.5 | |||

| 1 | |||

| 5 | |||

| 10 | |||

| 50 | |||

| 100 |

A linear regression analysis of the peak area ratio versus concentration should be performed, with an acceptance criterion of r² ≥ 0.99.

Table 2: Quality Control Sample Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| Low | 0.3 | |||

| Medium | 30 | |||

| High | 80 |

Accuracy should be within ±15% of the nominal value (±20% for the LLOQ), and precision should be ≤15% (%CV).

Visualization of Experimental Workflow and Principles

Caption: Experimental workflow for MK-9 quantification.

Caption: Principle of internal standard quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Menaquinone-9 in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The sample preparation procedure is straightforward and effective. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of MK-9 in biological samples.

References

Application Notes and Protocols for Menaquinone-9-d7 Spiking in Plasma Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Menaquinone-9 (MK-9) is a subtype of vitamin K2, a group of fat-soluble vitamins essential for various physiological processes, including blood coagulation, bone metabolism, and cardiovascular health.[1][2] Accurate quantification of menaquinones in plasma is crucial for clinical research and drug development to assess vitamin K status and the efficacy of related therapies. Due to the low endogenous concentrations of these lipophilic vitamins in complex biological matrices like plasma, a robust and sensitive analytical method is required.[1][3] The stable isotope dilution method using a deuterated internal standard, such as Menaquinone-9-d7 (MK-9-d7), coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is the gold standard for precise and accurate quantification.[4] This document provides detailed application notes and a protocol for the use of MK-9-d7 as an internal standard for the quantification of menaquinones in human plasma.

Quantitative Data Summary

The following table summarizes typical concentrations used in the analysis of menaquinones in plasma, derived from established methodologies for similar deuterated vitamin K analogs. These ranges provide a guideline for setting up an analytical method using this compound as an internal standard.

| Parameter | Concentration Range | Notes |

| MK-9-d7 Internal Standard Stock Solution | 100 - 500 ng/mL | Prepared in a solvent like ethanol (B145695). Stored at -20°C.[5][6] |

| MK-9-d7 Spiking Concentration (in plasma) | 1 - 10 ng/mL | This is the final concentration in the plasma sample after adding the internal standard solution. |

| Calibration Curve Range (for analytes) | 0.03 - 10 ng/mL | A typical range for quantifying various menaquinones in plasma.[5][7] |

| Quality Control (QC) Sample Concentrations | Low: 0.05 - 0.25 ng/mLMid: 0.5 - 0.75 ng/mLHigh: 1.5 - 8.0 ng/mL | Prepared at three levels to ensure accuracy and precision across the calibration range.[5][6] |

Experimental Protocol: Quantification of Menaquinones in Plasma using MK-9-d7 Internal Standard

This protocol describes a standard procedure for the extraction and analysis of menaquinones from human plasma using protein precipitation and liquid-liquid extraction, followed by LC-MS/MS detection.

1. Materials and Reagents

-

Human plasma (collected in K2EDTA tubes and protected from light)

-

This compound (MK-9-d7)

-

Menaquinone standards (e.g., MK-4, MK-7, MK-9)

-

Ethanol (LC-MS grade)

-

n-Hexane (LC-MS grade)

-

Methanol (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid

-

Pooled blank human plasma (for calibration standards and QCs)

2. Preparation of Solutions

-

Internal Standard (IS) Stock Solution (500 ng/mL): Accurately weigh and dissolve this compound in ethanol to achieve a final concentration of 500 ng/mL.[5]

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution with ethanol to a concentration of 50 ng/mL.

-

Analyte Stock Solutions (200 ng/mL): Prepare individual stock solutions of menaquinone standards (e.g., MK-9) in ethanol at a concentration of 200 ng/mL.[5]

-

Calibration Standards and Quality Controls (QCs): Prepare working solutions of the analytes by serial dilution of the stock solutions. Spike appropriate volumes of these working solutions into pooled blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.[5][8]

3. Sample Preparation and Extraction

-

Thaw plasma samples, calibration standards, and QCs on ice and protect from light.

-

To a 500 µL aliquot of each plasma sample, add 10 µL of the 50 ng/mL MK-9-d7 IS working solution (resulting in a final concentration of 1 ng/mL). Vortex briefly.[5]

-

Add 1.5 mL of cold ethanol to precipitate proteins. Vortex for 1 minute.[9]

-

Add 4 mL of n-hexane and vortex for 5 minutes for liquid-liquid extraction.[5][9]

-

Centrifuge the samples at approximately 2,200 x g for 10 minutes to separate the layers.[5]

-

Carefully transfer the upper n-hexane layer to a clean tube.

-

Evaporate the n-hexane extract to dryness under a gentle stream of nitrogen at 40-50°C.[6][7]

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis.

4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or biphenyl (B1667301) column is suitable for the separation of hydrophobic molecules like menaquinones (e.g., Raptor Biphenyl, 50 mm x 2.1 mm).[6]

-

Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[6][9]

-

Mobile Phase B: Methanol with 0.1% formic acid.[9]

-

Gradient: A gradient elution is typically used to separate the analytes.

-

Flow Rate: 0.4 mL/min.[6]